Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate
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Overview
Description
Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the 4-carboxylate position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:
Starting Material: Isoquinoline is used as the starting material.
Bromination: The isoquinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The brominated isoquinoline is then chlorinated using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The resulting 7-bromo-3-chloroisoquinoline is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of isoquinoline are subjected to bromination and chlorination in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Hydrolysis Products: 7-bromo-3-chloroisoquinoline-4-carboxylic acid.
Scientific Research Applications
Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Contains a hydroxy group instead of a chloro group.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains an additional fluorine atom.
Uniqueness
Ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H9BrClNO2 |
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Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 7-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-4-3-8(13)5-7(9)6-15-11(10)14/h3-6H,2H2,1H3 |
InChI Key |
HHFHFOAYKAODNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Br |
Origin of Product |
United States |
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